5-(4-methylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one
Description
Properties
Molecular Formula |
C22H15N3O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)quinazolino[2,3-a]phthalazin-8-one |
InChI |
InChI=1S/C22H15N3O/c1-14-10-12-15(13-11-14)20-16-6-2-3-7-17(16)21-23-19-9-5-4-8-18(19)22(26)25(21)24-20/h2-13H,1H3 |
InChI Key |
MDKIKYXPIIGINV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52 |
Origin of Product |
United States |
Biological Activity
5-(4-methylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one is a compound of considerable interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cancer types, and relevant research findings.
The molecular formula of this compound is , with a molar mass of 369.44 g/mol. The compound exhibits a density of approximately 1.34 g/cm³ and a predicted boiling point of 589.6 °C .
| Property | Value |
|---|---|
| Molecular Formula | C22H15N3OS |
| Molar Mass | 369.44 g/mol |
| Density | 1.34 g/cm³ |
| Boiling Point | 589.6 °C (predicted) |
| pKa | 0.54 (predicted) |
The primary mechanism through which this compound exerts its biological effects is through inhibition of histone deacetylases (HDACs). HDACs are critical regulators in the epigenetic modification of histones, influencing gene expression related to cell cycle progression and apoptosis .
Key Findings:
- HDAC Inhibition : The compound has been shown to possess nano-molar IC50 values against various cancer cell lines, indicating potent inhibition compared to traditional HDAC inhibitors like SAHA (vorinostat) .
- Cell Proliferation : Studies demonstrated that treatment with this compound leads to increased acetylation of histone H3 and α-tubulin, promoting apoptosis in HepG2 liver cancer cells through activation of the p53 signaling pathway .
Biological Activity in Cancer Research
Research has highlighted the anticancer potential of this compound through various studies:
- Antitumor Efficacy : In vivo studies using HepG2 xenograft models revealed that this compound exhibits significant antitumor activity with minimal toxicity .
- Mechanistic Insights : The activation of the p53 pathway is crucial for its anticancer effects, as p53 is a well-known tumor suppressor protein that plays a key role in regulating the cell cycle and inducing apoptosis .
Case Studies and Research Findings
- Study on Hepatocellular Carcinoma :
- Mechanistic Study :
Scientific Research Applications
Synthesis of 5-(4-methylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one
The synthesis of this compound typically involves the condensation of specific amines with phthalic anhydride derivatives. For example, Liu et al. (2017) reported the synthesis of various substituted derivatives through the reaction of 5-chloro-8H-phthalazino[1,2-b]quinazolin-8-one with different amines, yielding good yields and purities suitable for further biological testing .
Anticancer Activity
One of the most promising applications of this compound derivatives is their potential as multi-target inhibitors of histone deacetylases (HDACs), which are implicated in various cancers. Research has demonstrated that certain derivatives exhibit potent inhibitory effects on HDACs, with IC50 values in the nanomolar range against hepatocellular carcinoma cells. For instance, compound 8h was shown to significantly suppress HepG2 cell proliferation by enhancing histone acetylation and activating the p53 signaling pathway .
Antimicrobial Properties
The compound also shows significant antimicrobial activity. A study evaluated various derivatives for their ability to inhibit bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, revealing that some derivatives possess antibacterial and antifungal properties comparable to standard treatments . The antimicrobial efficacy is often attributed to the structural characteristics of the quinazolinone moiety.
Anti-inflammatory Effects
In addition to its antimicrobial properties, some derivatives have been tested for anti-inflammatory activity using models such as the carrageenan-induced paw edema test in rats. Results indicated that certain compounds exhibited anti-inflammatory effects comparable to ibuprofen, suggesting their potential utility in treating inflammatory conditions .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues within the Phthalazinoquinazolinone Family
5-(3,4-Dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one (CAS: 379242-03-2)
- Structure : Differs by the substitution of a 3,4-dimethylphenyl group instead of 4-methylphenyl.
- Molecular Formula : C₂₃H₁₇N₃O (molar mass: 351.40 g/mol).
5-(Benzylthio)-8H-phthalazino[1,2-b]quinazolin-8-one (CAS: 379250-17-6)
- Structure : Substitution of the 4-methylphenyl group with a benzylthio (-S-CH₂C₆H₅) moiety.
- Molecular Formula : C₂₃H₁₅N₃OS (molar mass: 381.45 g/mol).
- Key Differences : The benzylthio group introduces sulfur, which may enhance hydrogen bonding or redox activity. This modification could improve membrane permeability compared to the methylphenyl variant .
Comparison with Triazoloquinazolinone Derivatives
Compounds with triazolo[5,1-b]quinazolinone cores share structural similarities but differ in heterocyclic components:
Key Insights :
- The triazoloquinazolinones generally exhibit stronger antimicrobial activities, likely due to the electron-deficient triazole ring enhancing interactions with microbial enzymes .
Preparation Methods
Route 1: Cyclization from Methyl 2-Aminobenzoate
This method begins with methyl 2-aminobenzoate, which undergoes condensation with hydrazine hydrate to form 2-aminobenzohydrazide. Subsequent cyclization with phthalic anhydride in N,N-dimethylacetamide (DMAc) at reflux produces 5H-phthalazino[1,2-b]quinazoline-5,8(6H)-dione. Chlorination with POCl₃ yields 5-chloro-8H-phthalazino[1,2-b]quinazolin-8-one, which reacts with 4-methylaniline under basic conditions (triethylamine in DMF) to introduce the 4-methylphenyl group.
Critical Reaction Conditions
Table 1: Key Intermediates and Yields
| Intermediate | Yield | Purification Method |
|---|---|---|
| 2-Aminobenzohydrazide | 62.3% | Filtration |
| 5-Chloro intermediate | 62.6% | Filtration, cold water wash |
| 5-(4-Methylphenyl) derivative | 81.5% | Recrystallization (MeOH) |
Route 2: Anthranilic Acid-Based Synthesis
An alternative approach starts with anthranilic acid, which reacts with triphosgene in tetrahydrofuran (THF) to form an intermediate hydrazide. Cyclization with hydrazine hydrate at 105°C under nitrogen produces the quinazolinone core. The 5-chloro derivative is then aminated with 4-methylaniline in liquid amine or DMF, yielding the target compound.
Advantages Over Route 1
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Starting Material | Methyl 2-aminobenzoate | Anthranilic acid |
| Cyclization Agent | Phthalic anhydride | Triphosgene |
| Chlorination Required | Yes | No |
| Typical Yield | 62–81% | 70–85% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Role of Bases
Triethylamine is critical for scavenging HCl during amination, preventing side reactions. Stoichiometric excess (3:1 base:substrate) ensures complete conversion.
Purification and Characterization
Purification Techniques
Spectral Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
-
¹H NMR : Aromatic protons appear as multiplet signals between δ7.4–8.8 ppm. The 4-methyl group resonates as a singlet at δ2.3 ppm.
-
¹³C NMR : Carbonyl carbons at δ157–160 ppm; quaternary carbons in the fused ring system at δ120–150 ppm.
Mass Spectrometry
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(4-methylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one, and how can crystallization conditions be optimized for structural analysis?
- Methodological Answer : The compound can be synthesized via multistep heterocyclic condensation, as demonstrated in analogous phthalazinoquinazoline systems. For example, recrystallization from methanol is a critical step to obtain high-purity crystals suitable for X-ray diffraction (XRD). Optimizing solvent polarity and cooling rates during crystallization minimizes impurities and enhances crystal lattice integrity .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic and analytical techniques?
- Methodological Answer : A combination of -/-NMR, high-resolution mass spectrometry (HRMS), and FT-IR is essential. For heterocyclic systems like phthalazinoquinazolines, -NMR can resolve aromatic proton splitting patterns, while HRMS verifies molecular ion peaks. XRD remains the gold standard for unambiguous structural confirmation, as shown in studies of related triazoloquinazolines .
Q. What safety protocols are critical when handling phthalazinoquinazoline derivatives in laboratory settings?
- Methodological Answer : While direct safety data for this compound is limited, analogous heterocycles require strict precautions:
- Use flame-resistant lab coats and nitrile gloves to prevent dermal exposure.
- Store in inert atmospheres (e.g., argon) to avoid oxidation.
- Employ fume hoods during synthesis to mitigate inhalation risks, as recommended for structurally similar triazoloquinazolines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when scaling up the synthesis of 5-(4-methylphenyl)-8H-phthalazinoquinazolin-8-one?
- Methodological Answer : Yield discrepancies often arise from incomplete cyclization or by-product formation. For example, titanium tetrachloride-mediated reactions (used in analogous diazepine syntheses) require strict moisture control to prevent hydrolysis. Monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of reagents (e.g., amine catalysts) can improve reproducibility .
Q. What strategies are effective for identifying and characterizing by-products in phthalazinoquinazoline synthesis?
- Methodological Answer : By-products like desmethyl derivatives or ring-opened intermediates are common. High-resolution LC-MS coupled with preparative chromatography isolates these species. For instance, in triazoloquinazoline syntheses, by-products with altered substituent positions were identified via -NMR coupling constants and MS/MS fragmentation patterns .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer : SAR requires systematic modification of the 4-methylphenyl group and phthalazine core. For example:
- Replace the methyl group with electron-withdrawing substituents (e.g., -CF) to assess electronic effects on receptor binding.
- Test derivatives in vitro for H-antihistaminic activity using histamine-induced guinea pig ileum contraction assays, as validated for triazoloquinazoline analogs .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with homology-modeled receptors (e.g., histamine H receptor) can prioritize experimental targets. Density functional theory (DFT) calculations further optimize substituent geometry to enhance ligand-receptor interactions, as applied in studies of triazoloquinazoline antihistamines .
Data Contradiction and Validation
Q. How should researchers address conflicting spectral data for phthalazinoquinazoline derivatives?
- Methodological Answer : Contradictions in -NMR shifts (e.g., aromatic proton assignments) may arise from solvent polarity or tautomerism. Validate results by cross-referencing with XRD data and computational NMR prediction tools (e.g., ACD/Labs). For example, tautomeric equilibria in triazoloquinazolines were resolved by comparing experimental and DFT-simulated spectra .
Q. What experimental controls are necessary to validate the biological activity of this compound against off-target effects?
- Methodological Answer : Include positive controls (e.g., cetirizine for H-antihistaminic assays) and negative controls (vehicle-only treatments). Use siRNA knockdown or receptor antagonist co-treatment to confirm target specificity, as demonstrated in studies of clozapine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
